molecular formula C21H19Cl2FN4OS B2833052 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1215834-52-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2833052
CAS No.: 1215834-52-8
M. Wt: 465.37
InChI Key: SQAQECIDSUMWKB-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at the 4-position, an imidazole-propyl side chain, and a 4-fluorophenyl acetamide group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and materials science research.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4OS.ClH/c22-17-3-1-4-18-20(17)25-21(29-18)27(11-2-10-26-12-9-24-14-26)19(28)13-15-5-7-16(23)8-6-15;/h1,3-9,12,14H,2,10-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAQECIDSUMWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Derivative: Starting with the preparation of the 1H-imidazole-1-propylamine through the reaction of imidazole with 3-bromopropylamine under basic conditions.

    Synthesis of the Benzo[d]thiazole Intermediate: The 4-chlorobenzo[d]thiazole can be synthesized by reacting 4-chloroaniline with carbon disulfide and sulfur, followed by cyclization.

    Coupling Reaction: The imidazole derivative is then coupled with the benzo[d]thiazole intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the coupled product with 4-fluorophenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives of the compound, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, especially the chlorine atom on the benzo[d]thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the halogen with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

Biologically, the compound may be investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features indicate possible applications in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the benzo[d]thiazole and fluorophenyl groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s distinct structural elements include:

  • 4-Chlorobenzo[d]thiazol-2-yl group : Enhances aromatic stacking and electron-withdrawing properties.
  • 4-Fluorophenylacetamide : Balances hydrophobicity and electronic effects through fluorine substitution.

Table 1: Structural Comparison with Analogs

Compound Name Key Substituents Molecular Weight* Crystal System Synthesis Method Notable Features
Target Compound 4-Cl-benzothiazol, imidazolpropyl, 4-F-phenyl ~529.4 g/mol Not reported Likely EDC coupling HCl salt; planar conformation except for fluorophenyl group (inferred)
: Compound 4 4-Cl-phenyl, thiazole, triazol-pyrazol Not reported Triclinic (P 1̄) High-yield DMF synthesis Two independent molecules in asymmetric unit; perpendicular fluorophenyl group
: Thiophene Derivative 4-Ethyl-benzothiazol, thiophene carboxamide ~458.9 g/mol Not reported Not detailed HCl salt; thiophene vs. fluorophenyl alters electronic profile
: Dichlorophenyl Acetamide 3,4-diCl-phenyl, thiazol 303.17 g/mol Monoclinic (P21/c) EDC coupling N–H⋯N hydrogen-bonded dimers; 61.8° twist between aromatic rings

*Calculated based on molecular formulas where possible.

Crystallographic and Conformational Differences

  • Planarity and Packing : The target compound’s fluorophenyl group is hypothesized to adopt a perpendicular orientation relative to the benzothiazole plane, similar to ’s compound 4 . This contrasts with ’s dichlorophenyl analog, where a 61.8° dihedral angle between aromatic rings disrupts planarity .
  • Hydrogen Bonding : ’s compound forms R₂²(8) hydrogen-bonded dimers via N–H⋯N interactions, which stabilize crystal packing. The target compound’s imidazole group may facilitate alternative H-bonding networks, though this is unconfirmed .

Pharmacological Implications (Inferred)

  • Electron-Withdrawing Groups : The 4-Cl and 4-F substituents on the benzothiazole and phenyl rings, respectively, may enhance metabolic stability and receptor binding compared to ethyl or thiophene substituents () .
  • Imidazole vs.

Q & A

Basic: What are the critical steps and methodologies for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between the imidazole-propylamine and chlorobenzo[d]thiazole-acetic acid derivatives under reflux conditions in solvents like dichloromethane or dimethylformamide .
  • Purification via column chromatography or recrystallization to isolate the hydrochloride salt .
  • Optimization parameters : Reaction temperature (60–80°C), pH control, and stoichiometric ratios of precursors to minimize side products .
  • Validation : Thin-layer chromatography (TLC) and HPLC monitor reaction progress, ensuring >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the imidazole, thiazole, and fluorophenyl groups. For example, aromatic protons in the 6.5–8.5 ppm range validate the fluorophenyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS determines the molecular ion peak (e.g., [M+H]⁺ at m/z 445.0) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups .
  • X-ray Crystallography : Resolves 3D conformation using tools like SHELXL or SIR97 for absolute configuration validation .

Advanced: How can researchers address discrepancies in NMR data during structural analysis?

Answer:

  • Dynamic Effects : Rotameric states of the propyl linker may split signals; variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
  • Enantiomer Validation : Use Flack’s x parameter in crystallography to resolve chiral centers and avoid false polarity assignments .
  • Cross-Verification : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for imidazole-thiazole coupling .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal decomposition of sensitive intermediates .
  • Byproduct Analysis : LC-MS identifies competing pathways (e.g., over-alkylation) to adjust reagent stoichiometry .

Advanced: How can the mechanism of action (MoA) be elucidated for this compound?

Answer:

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based activity assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses within active sites of homologous proteins .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-buffer variability in kinase inhibition assays .
  • Metabolic Stability : Test compound stability in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts .
  • Structural Analog Comparison : Benchmark activity against derivatives (e.g., ethyl vs. methyl substitutions on the thiazole ring) to identify SAR trends .

Advanced: What crystallographic methods resolve polymorphic or hydration state ambiguities?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX or SIR97 to refine unit cell parameters and identify hydrate forms .
  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to detect polymorphic impurities .
  • Thermogravimetric Analysis (TGA) : Quantify hydration water loss (e.g., 5–10% weight loss at 100°C) to confirm stoichiometry .

Advanced: How to design SAR studies for optimizing selectivity against off-target receptors?

Answer:

  • Scaffold Modification : Introduce substituents (e.g., methyl or methoxy groups) at the 4-position of the benzo[d]thiazole to sterically hinder off-target binding .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical H-bond donors (e.g., imidazole NH) and hydrophobic regions .
  • Selectivity Profiling : Screen against panels of 50+ kinases or GPCRs to quantify selectivity indices (e.g., >100-fold for target vs. off-target) .

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